N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide
Description
N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c20-19(21,22)15-12-25-11-14(3-4-16(25)24-15)17(27)23-13-18(5-9-28-10-6-18)26-7-1-2-8-26/h3-4,11-12H,1-2,5-10,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWMTROVADVGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCOCC2)CNC(=O)C3=CN4C=C(N=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which is then functionalized with a trifluoromethyl group. Subsequent steps involve the introduction of the pyrrolidin-1-yloxan-4-yl moiety and the carboxamide group. Common reagents used in these reactions include trifluoromethylating agents, amines, and carboxylic acid derivatives. Reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-pyrrolidin-1-yl)benzyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide
- N-[(4-piperidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide
- N-[(4-morpholin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide
Uniqueness
N-[(4-pyrrolidin-1-yloxan-4-yl)methyl]-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups and heterocyclic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or selectivity for certain molecular targets, contributing to its potential as a therapeutic agent or research tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
